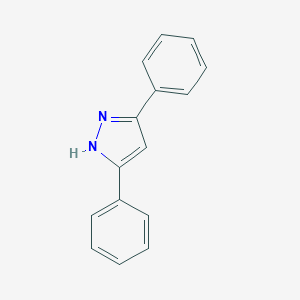

3,5-Diphenylpyrazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-diphenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHKUYQCEJILEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061565 | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1145-01-3 | |

| Record name | 3,5-Diphenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diphenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diphenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Diphenylpyrazole and Its Derivatives

Classical and Contemporary Synthesis Approaches

The construction of the 3,5-diphenylpyrazole core and its substituted analogs can be achieved through several reliable synthetic routes. These methodologies offer flexibility in introducing various substituents and are continually being refined to improve efficiency and environmental compatibility.

Cyclocondensation Reactions of 1,3-Diketones with Hydrazine (B178648) Derivatives.mdpi.comdergipark.org.trsciforum.net

A cornerstone in the synthesis of pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comdergipark.org.tr This method is widely employed for the preparation of 3,5-disubstituted pyrazoles. niscpr.res.in The reaction of dibenzoylmethane (B1670423), a 1,3-diketone, with hydrazine is a classic example of this approach to yield this compound. mdpi.comdergipark.org.trsciforum.net The versatility of this method allows for the synthesis of a wide array of pyrazole (B372694) derivatives by varying the substituents on both the 1,3-diketone and the hydrazine starting materials. dergipark.org.trsciforum.net

For instance, the reaction can be performed using different hydrazine derivatives to introduce substituents at the N1 position of the pyrazole ring. dergipark.org.tr The reaction conditions can also be modified, for example, by using different solvents or catalysts to optimize the yield and regioselectivity of the product. mdpi.com

Table 1: Examples of Cyclocondensation Reactions

| 1,3-Diketone | Hydrazine Derivative | Product | Reference |

| Dibenzoylmethane | Hydrazine Hydrate (B1144303) | This compound | prepchem.com |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | researchgate.net |

| Benzoylacetone | Hydrazine | 3-Phenyl-5-methylpyrazole | researchgate.net |

| 1,3-Diphenylpropan-1,3-diones | Hydrazine Dihydrochloride | This compound methyl esters | nih.govtandfonline.comchemrxiv.org |

Utilization of Hydrazine Hydrate in this compound Synthesis.prepchem.comgoogle.com

Hydrazine hydrate is a commonly used reagent in the synthesis of this compound from 1,3-diphenylpropan-1,3-dione (dibenzoylmethane). prepchem.comgoogle.com The reaction involves heating dibenzoylmethane with hydrazine hydrate in a suitable solvent, such as isopropyl alcohol or ethanol (B145695). prepchem.commdpi.com Upon completion of the reaction, the product, this compound, precipitates as a solid and can be isolated by filtration. prepchem.com This method is also applicable to the synthesis of pyrazolines from chalcones, which can then be dehydrogenated to form pyrazoles. google.com For example, 2'-hydroxychalcones react with hydrazine hydrate to yield 3,5-diarylpyrazolines. niscpr.res.in

A specific procedure involves heating 22.4 grams of dibenzoylmethane in 200 ml of isopropyl alcohol to reflux, followed by the addition of hydrazine hydrate. prepchem.com The reaction is typically complete within 30 minutes. After cooling, the mixture is poured into water, causing the this compound to precipitate as a white solid. prepchem.com Another modified procedure involves reacting dibenzoylmethane with hydrazine monohydrate in ethanol at 50°C for 30 minutes, followed by refluxing overnight. mdpi.com

Application of Hydrazinium (B103819) Carboxylate in Green Chemistry Approaches

In the pursuit of more environmentally friendly synthetic methods, green chemistry principles have been applied to the synthesis of pyrazole derivatives. researchgate.net These approaches often involve the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like microwave or ultrasound irradiation. nih.govresearchgate.netthieme-connect.com For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through multicomponent reactions in aqueous media. nih.govthieme-connect.com While the direct use of hydrazinium carboxylate for this compound synthesis is not explicitly detailed in the provided context, the broader trend towards greener pyrazole synthesis suggests a move away from traditional, often hazardous, reagents and solvents. researchgate.net

Copper- and Palladium-Free Synthetic Routes.researchgate.net

To circumvent the use of potentially toxic and expensive heavy metals, copper- and palladium-free synthetic routes for 3,5-disubstituted-1H-pyrazoles have been developed. researchgate.net One such method involves the sequential reaction of N-acylbenzotriazoles with terminal alkynes in the presence of zinc chloride as a catalyst in an ionic liquid, 1-butyl-3-methyl-imidazolium tetrafluoroborate. This forms α,β-unsaturated alkynones as intermediates, which then react in-situ with hydrazine to produce the desired pyrazoles. researchgate.net A key advantage of this method is the ability to recover and reuse the ionic liquid without a significant drop in efficiency. researchgate.net

One-Pot, Two-Component Modular Synthesis Strategies.acs.orgacs.org

One-pot, two-component modular synthesis offers an efficient pathway to 3,5-diarylpyrazoles. acs.orgacs.org These methods are characterized by the reaction of readily available starting materials in a single reaction vessel, often with the aid of inexpensive and common reagents. acs.org

One reported strategy involves reacting hydrazones of aryl aldehydes with substituted acetophenones in ethanol. acs.orgacs.org This reaction is promoted by dimethyl sulfoxide (B87167) (DMSO) and catalytic amounts of iodine and/or hydrochloric acid. acs.org The reverse process, reacting hydrazones of substituted acetophenones with aryl aldehydes under similar conditions, also yields 3,5-diarylpyrazoles. acs.orgacs.org Good yields of 3,5-diarylpyrazoles can also be achieved by reacting 2-bromoacetophenones or 2-phenoxyacetophenone (B1211918) with aryl hydrazones. acs.org

Another one-pot approach for the regioselective synthesis of 3,5-diarylpyrazoles involves treating 2'-hydroxychalcones with hydrazine hydrate in DMSO, followed by dehydrogenation of the resulting pyrazoline intermediate using an iodine-DMSO reagent. niscpr.res.in

Synthesis of N-Substituted 3,5-Diphenylpyrazoles.nih.govtandfonline.comchemrxiv.org

The synthesis of N-substituted 3,5-diphenylpyrazoles can be accomplished by starting with this compound ester derivatives. nih.govtandfonline.comchemrxiv.org Different substituents can be introduced at the nitrogen atom through various chemical transformations.

Alkyl or benzyl (B1604629) groups can be introduced via N-alkylation using a base like sodium hydride and the corresponding alkyl or benzyl halide. tandfonline.comchemrxiv.org For the introduction of aryl groups, N-arylation can be achieved using aryl boronic acids in the presence of a copper catalyst. nih.gov The resulting N-substituted pyrazole esters can then be further modified, for example, by converting the ester group into a hydroxamic acid. nih.govchemrxiv.org

Table 2: Methods for N-Substitution of 3,5-Diphenylpyrazoles

| Substitution Method | Reagents | Resulting Moiety | Reference |

| N-Alkylation | Sodium hydride, Alkyl/Benzyl halide | Alkyl or Benzyl | tandfonline.comchemrxiv.org |

| N-Arylation | Aryl boronic acid, Copper(II) acetate (B1210297), Triethylamine | Aryl | nih.gov |

Synthesis of Halogen-Substituted 1-Acetyl this compound Derivatives

A convenient and efficient two-step method has been developed for the synthesis of halogen-substituted 1-acetyl-3,5-diphenylpyrazole derivatives. symbiosisonlinepublishing.com

The first step involves a Claisen-Schmidt condensation of a halogen-substituted acetophenone (B1666503) with 3-hydroxy benzaldehyde. This reaction has been successfully carried out using two different solvents: ethanol and PEG-600. In the second step, the resulting halogen-substituted chalcone (B49325) is condensed with hydrazine hydrate in acetic acid, using piperidine (B6355638) as a catalyst. The reaction mixture is refluxed for 2-3 hours. After completion, the mixture is poured into ice-cold water, and the resulting solid product is filtered, dried, and recrystallized from ethyl acetate to yield the final 1-acetyl this compound derivative. symbiosisonlinepublishing.com

Scheme 1: General Synthesis of Halogen-Substituted 1-Acetyl 3,5-Diphenylpyrazoles symbiosisonlinepublishing.com

Step 1: Chalcone Synthesis Substituted Acetophenone + 3-Hydroxy Benzaldehyde → Halogen-Substituted Chalcone

Step 2: Pyrazole Formation Halogen-Substituted Chalcone + Hydrazine Hydrate (in Acetic Acid, cat. Piperidine) → Halogen-Substituted 1-Acetyl this compound

Ligand Synthesis for Coordination Chemistry

The this compound scaffold is a versatile building block for creating ligands designed for coordination with metal centers, leading to complexes with diverse properties and applications.

New N-alkylaminopyrazole ligands have been synthesized for their potential in forming complexes with transition metals like palladium(II) and platinum(II). publish.csiro.auresearchgate.net The synthesis of 1-[2-(ethylamino)ethyl]-3,5-diphenylpyrazole (dpea) and 1-[2-(octylamino)ethyl]-3,5-diphenylpyrazole (dpoa) is achieved through the reaction of 1-(2-toluene-p-sulfonyloxyethyl)-3,5-diphenylpyrazole with the corresponding primary amine (ethylamine for dpea, octylamine (B49996) for dpoa). publish.csiro.au

The reaction is conducted in a tetrahydrofuran (B95107) (THF) and water solution in the presence of sodium hydroxide, with continuous stirring under reflux for 48 hours. The resulting ligands, obtained as yellow oils, can be purified by chromatography. These bidentate ligands coordinate to metal centers through the pyrazole nitrogen (Npz) and the amino nitrogen (Namino) atoms. publish.csiro.au

Pyridine-pyrazole derivatives, specifically 1H-pyrazolo[3,4-b]pyridines, represent a class of fused heterocyclic systems. Their synthesis typically involves constructing the pyridine (B92270) ring onto a pre-existing pyrazole derivative. nih.gov A common strategy utilizes 3-aminopyrazole (B16455) or 5-aminopyrazole as a key starting material. nih.gov

The aminopyrazole acts as a dinucleophile, reacting with a 1,3-bielectrophile such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov For instance, the reaction of 5-aminopyrazole with an α,β-unsaturated ketone is believed to proceed via a Michael addition, followed by cyclization through the attack of the amino group on the carbonyl carbon, and subsequent dehydration and oxidation to form the aromatic 1H-pyrazolo[3,4-b]pyridine scaffold. nih.gov If the 1,3-dicarbonyl compound used is asymmetrical, the reaction can lead to the formation of two different regioisomers. nih.gov

Novel pyrazole derivatives incorporating a ferrocenylmethyl substituent at the N1 position of the ring have been synthesized for use as ligands in organometallic chemistry. psu.edursc.org The ligand [1-(Fc–CH2)-3,5-Ph2–(C3HN2)], where Fc represents the ferrocenyl group, has been prepared and characterized. psu.edursc.org The reactivity of this ligand with platinum(II) and palladium(II) salts has been studied, leading to the isolation of a wide variety of complexes, including coordination compounds and cyclometallated products. psu.edursc.orgresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for improving the efficiency, cost-effectiveness, and environmental footprint of chemical syntheses. For the preparation of this compound and its derivatives, research has focused on the use of novel catalysts and solvent-free conditions.

Magnesium bis(hydrogen sulfate) (Mg(HSO₄)₂) and magnesium perchlorate (B79767) (Mg(ClO₄)₂) have been identified as efficient, inexpensive, and eco-friendly catalysts for the synthesis of pyrazoles via the condensation of 1,3-diketones and hydrazines. lmaleidykla.ltchalcogen.ro The reaction of 1,3-diphenyl-1,3-propanedione with phenylhydrazine (B124118) was studied under various conditions to determine the optimal parameters. The best results for the Mg(HSO₄)₂ catalyst were achieved under solvent-free conditions at 60°C. lmaleidykla.lt The catalyst demonstrated reusability, although a gradual decline in activity was observed over successive runs. lmaleidykla.lt Similarly, Mg(ClO₄)₂ was found to be an effective catalyst under solvent-free conditions at 70°C, offering advantages such as excellent yields and short reaction times. chalcogen.ro

The table below summarizes the optimization data for the synthesis of 1,3,5-triphenyl-pyrazole, a derivative of this compound, highlighting the effect of different catalysts and conditions on reaction time and yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of 1,3,5-Triphenyl-pyrazole. lmaleidykla.ltchalcogen.ro

Spectroscopic Characterization Techniques and Structural Analysis

Advanced Spectroscopic Methods for Elucidating Structure

A suite of spectroscopic techniques is employed to confirm the identity and purity of 3,5-Diphenylpyrazole and to probe its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 3,5-disubstituted-1H-pyrazoles, the proton at the C4 position of the pyrazole (B372694) ring typically appears as a singlet. The chemical shifts of the phenyl protons provide information about the electronic environment of the aromatic rings. For instance, in 1-(2-nitrophenyl)-3,5-diphenylpyrazole, the phenyl protons appear as multiplets in the aromatic region of the spectrum .

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The signals for the carbon atoms of the pyrazole ring are characteristic and their chemical shifts are influenced by the substituents nih.gov. For substituted 1-phenyl-3,5-disubstituted pyrazoles, the carbon signals of the pyrazole and phenyl rings are well-resolved, allowing for unambiguous assignment nih.gov.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |

| 3-methyl-1, 5-diphenyl-1H-pyrazole | CDCl₃ | 7.37-7.19 (m, 10H), 6.28 (s, 1H), 2.40 (s, 3H) | 148.7, 142.9, 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5, 107.5, 13.2 |

| 1, 5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | CDCl₃ | 7.36-7.26 (m, 8H), 7.23 -7.18 (m, 2H), 6.71 (s, 1H) | 144.8, 139.2, 129.0, 128.9, 128.7, 128.6, 128.3, 125.4, 105.5 |

| 1-(2-nitrophenyl)-3,5-diphenylpyrazole | CDCl₃ | 7.85 (d, 1H), 7.85 (d, 2H), 7.55 (t, 1H), 7.48 (t, 1H), 7.39 (d, 2H), 7.30 (m, 3H), 7.20 (m, 3H), 6.85 (s, 1H) | Not explicitly provided |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, characteristic vibrational frequencies are associated with the N-H bond of the pyrazole ring, as well as C-H, C=C, and C=N bonds of the aromatic and heterocyclic systems. Polarized IR spectra of this compound crystals have been used to study the N-H and N-D stretching bands, providing insights into hydrogen bonding within the crystal lattice nih.gov.

Attenuated Total Reflectance (ATR) is a sampling technique that simplifies the analysis of solid and liquid samples by eliminating the need for extensive sample preparation. ATR-IR spectroscopy measures changes in an internally reflected infrared beam upon contact with a sample, providing high-quality and reproducible spectra symbiosisonlinepublishing.com.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3500-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C (aromatic) | Stretching | 1600-1475 |

| C=N (pyrazole) | Stretching | ~1550 |

| N-H (pyrazole) | Bending | ~828 |

Note: The exact frequencies can vary depending on the specific derivative and its physical state.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π-π* transitions within the phenyl rings and the pyrazole system. For example, the UV spectrum of 1-(3-(4-fluorophenyl)-4,5-dihydro-5-(3-hydroxyphenyl) pyrazol-1-yl)ethanone shows absorption peaks at 276 nm and 358 nm, which are attributed to the aromatic double bonds and the heteroatom system, respectively symbiosisonlinepublishing.com. Theoretical studies on derivatives like (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have shown absorption bands in the UV region, with the specific wavelengths being influenced by the solvent polarity scispace.com.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The mass spectrum typically shows a prominent molecular ion peak (M+). The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 3,5-diphenylpyrazoles, the molecular ions are known to decompose through the loss of N₂ researchgate.net. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound and its fragments.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Selected Crystallographic Data for a this compound Derivative

| Parameter | 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole |

| Chemical Formula | C₂₁H₁₄N₄O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2170(5) |

| b (Å) | 12.9467(10) |

| c (Å) | 19.3006(14) |

| V (ų) | 1803.4(2) |

| Z | 4 |

Data from reference nih.gov.

The packing of molecules in the crystal lattice is governed by various non-covalent interactions. In the solid state of this compound and its derivatives, hydrogen bonding and π–π stacking are significant forces that dictate the supramolecular architecture.

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the pyridinic nitrogen atom can act as an acceptor. This leads to the formation of hydrogen-bonded networks in the solid state. In the crystal structure of this compound, molecules form tetramers through hydrogen bonds nih.gov. In derivatives, other functional groups can also participate in hydrogen bonding. For example, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, weak C-H···O interactions contribute to the packing of molecules in helical stacks nih.gov. The nature of these hydrogen bonds can be influenced by the presence of co-crystallized solvent molecules mdpi.com.

Elucidation of Coordination Geometries in Metal Complexes

The this compound ligand typically coordinates to metal ions as a neutral monodentate ligand through its sp²-hybridized pyridinic nitrogen atom. However, upon deprotonation, the resulting 3,5-diphenylpyrazolate anion acts as an effective bridging ligand, linking multiple metal centers. The steric hindrance imposed by the bulky phenyl groups at the 3 and 5 positions of the pyrazole ring plays a significant role in dictating the coordination number of the metal ion and the stability of the resulting complex.

Detailed research findings from X-ray crystallographic studies have revealed distinct coordination geometries for this compound complexes, particularly with transition metals.

Mononuclear Complexes:

In mononuclear complexes, the this compound ligand coordinates to a single metal center. A notable example is bis(this compound)copper(II) dibromide. X-ray analysis of this complex has shown that the copper(II) center is four-coordinate. The geometry around the copper ion is best described as being intermediate between a perfect tetrahedral and a square planar arrangement. This distortion from an ideal geometry is common in copper(II) complexes due to the Jahn-Teller effect. The coordination sphere consists of two nitrogen atoms from the two this compound ligands and two bromide ions.

| Metal Ion | Complex | Coordination Number | Coordination Geometry | Coordinating Atoms |

|---|---|---|---|---|

| Copper(II) | bis(this compound)copper(II) dibromide | 4 | Distorted Tetrahedral/Square Planar | 2N (from pyrazole), 2Br |

Polynuclear Complexes:

The deprotonated form of the ligand, the 3,5-diphenylpyrazolate anion, has a demonstrated ability to act as an N,N'-bridging ligand, leading to the formation of polynuclear structures. This is particularly well-documented for Group 11 metals. For instance, the reaction of sodium 3,5-diphenylpyrazolate with silver(I) and gold(I) precursors yields trinuclear complexes.

X-ray crystallographic studies of tris(μ-3,5-diphenylpyrazolato-N,N')trisilver(I) and its gold(I) analogue have confirmed their cyclic structures. In these complexes, three metal ions are bridged by three pyrazolate ligands to form a nine-membered metallacyclic ring with an (M-N-N)₃ core. In the case of the gold trimer, the nine-membered ring is rigorously planar. The silver trimer, however, shows significant deviation from planarity. These structures showcase the versatility of the pyrazolate ligand in constructing complex polynuclear architectures.

| Metal Ion | Complex | Nuclearity | Core Ring Structure | Ligand Coordination Mode |

|---|---|---|---|---|

| Silver(I) | tris(μ-3,5-diphenylpyrazolato-N,N')trisilver(I) | Trinuclear | 9-membered [Ag-N-N]₃ ring (non-planar) | μ-N,N' bridging |

| Gold(I) | tris(μ-3,5-diphenylpyrazolato-N,N')trigold(I) | Trinuclear | 9-membered [Au-N-N]₃ ring (planar) | μ-N,N' bridging |

The elucidation of these coordination geometries is crucial for rationalizing the spectroscopic and magnetic properties of these compounds and for designing new complexes with desired structural motifs and potential applications in areas such as catalysis and materials science.

Coordination Chemistry and Metal Complexes of 3,5 Diphenylpyrazole

3,5-Diphenylpyrazole as a Ligand in Metal Coordination

This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers in several modes. uninsubria.itchemimpex.com The presence of two phenyl groups on the pyrazole (B372694) ring allows for the tuning of steric and electronic properties of the resulting metal complexes. mdpi.com The pyrazole ring itself offers multiple coordination sites. The neutral this compound molecule typically acts as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. iucr.orgub.edu

Upon deprotonation, the resulting 3,5-diphenylpyrazolate anion can act as a bridging ligand, linking two metal centers in an exo-bidentate fashion through both nitrogen atoms. uninsubria.itcapes.gov.br This bridging capability has been instrumental in the synthesis of binuclear and polynuclear metal complexes. uninsubria.itacs.org The specific coordination mode adopted depends on various factors, including the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The structural flexibility of the pyrazole core makes this compound and its derivatives valuable building blocks in the design of metal complexes with specific geometries and properties. researchgate.net

Synthesis and Characterization of Metal Complexes

Platinum(II) Complexes

Platinum(II) complexes incorporating this compound have been synthesized and characterized. For instance, the reaction of potassium tetrachloroplatinate (K₂PtCl₄) with this compound yields a mononuclear complex, cis-[PtCl₂(3,5-Ph₂pzH)₂], where two this compound ligands and two chloride ions are coordinated to the platinum(II) center in a cis geometry. iucr.org The structure of this complex, confirmed by single-crystal X-ray diffraction, reveals a square-planar geometry around the platinum atom. iucr.org

Other research has focused on the reactivity of 1-(ferrocenylmethyl)-3,5-diphenylpyrazole with platinum(II) precursors, leading to the formation of various coordination compounds. rsc.org The reaction of this ligand with cis-[PtCl₂(dmso)₂] results in a complex where the pyrazole ligand coordinates to the platinum center. rsc.org The resulting complexes have been characterized by spectroscopic methods, and in some cases, by X-ray crystallography, which confirmed the cis-disposition of the chloride ligands. rsc.org Furthermore, pyrazolate-bridged platinum(II) dimers have been synthesized, demonstrating the versatility of the deprotonated form of this compound in creating multinuclear structures. rsc.org

Table 1: Selected Platinum(II) Complexes of this compound

| Complex | Ancillary Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| cis-[PtCl₂(3,5-Ph₂pzH)₂] | Chloride | Square-planar | iucr.org |

| [Pt(1-(Fc-CH₂)-3,5-Ph₂pz)Cl₂(dmso)] | Chloride, DMSO | Square-planar | rsc.org |

| Pyrazolate-bridged Pt(II) dimer | Cyclometalated ligand | Distorted square-planar | rsc.org |

Palladium(II) Complexes

Palladium(II) complexes with this compound-based ligands have been extensively studied. The reaction of N-alkylamino-3,5-diphenylpyrazole ligands with [PdCl₂(CH₃CN)₂] affords square-planar complexes. researchgate.netpublish.csiro.au For example, the synthesis of cis-[PdCl₂(dpea)] (where dpea is 1-[2-(ethylamino)ethyl]-3,5-diphenylpyrazole) has been reported, with the ligand coordinating through both the pyrazole nitrogen and the amino nitrogen. publish.csiro.au The crystal structures of these complexes confirm the square-planar geometry around the palladium(II) center. publish.csiro.au

The reactivity of 1-(ferrocenylmethyl)-3,5-diphenylpyrazole with palladium(II) salts has also been explored, leading to coordination complexes whose structures have been elucidated by X-ray diffraction. rsc.org Furthermore, pyrazolate-bridged binuclear palladium(II) complexes have been synthesized, such as [Pd₂(μ-dppz)₂(Hida)₂] (where dppz = 3,5-diphenylpyrazolate and Hida = monoprotonated iminodiacetate). researchgate.net These studies highlight the ability of the 3,5-diphenylpyrazolate ligand to bridge metal centers and form extended structures. acs.orgresearchgate.net

Table 2: Selected Palladium(II) Complexes of this compound Derivatives

| Complex | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| cis-[PdCl₂(dpea)] | 1-[2-(ethylamino)ethyl]-3,5-diphenylpyrazole | Square-planar | publish.csiro.au |

| PdCl(L2) | bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]ethylamine | Distorted square-planar | publish.csiro.au |

| [Pd₂(μ-dppz)₂(Hida)₂] | 3,5-diphenylpyrazolate, Iminodiacetate | Square-planar | researchgate.net |

Zinc(II) Complexes

Zinc(II) complexes containing this compound have been synthesized and characterized, often with an interest in their potential catalytic applications. researchgate.netmdpi.com For example, bis(this compound)zinc(II) benzoate (B1203000) complexes have been prepared by reacting this compound with a zinc(II) salt and a carboxylic acid. mdpi.com The molecular structure of one such complex, bis(this compound)zinc(II) 3,5-dinitrobenzoate, was determined by single-crystal X-ray crystallography, revealing a 4-coordinate tetrahedral geometry around the zinc(II) center. mdpi.com In these complexes, the this compound acts as a neutral N-donor ligand. mdpi.com The synthesis and characterization of various pyrazolyl zinc complexes have been reported, highlighting their structural diversity. researchgate.net

Table 3: Selected Zinc(II) Complexes of this compound

| Complex | Ancillary Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| bis(this compound)zinc(II) benzoate | Benzoate | Tetrahedral | mdpi.com |

| bis(this compound)zinc(II) 3,5-dinitrobenzoate | 3,5-Dinitrobenzoate | Tetrahedral | mdpi.com |

| bis(this compound)zinc(II) 4-hydroxybenzoate | 4-Hydroxybenzoate | Tetrahedral | mdpi.com |

Copper(II) Complexes

The coordination chemistry of this compound with copper(II) has been investigated, revealing a range of structural possibilities. researchgate.netiucr.org The reaction of copper(II) chloride with this compound can lead to the formation of dichlorobis(this compound-N²)copper(II), [CuCl₂(C₁₅H₁₂N₂)₂]. iucr.org The X-ray crystal structure of this complex shows a five-coordinate copper(II) ion with a distorted square-pyramidal geometry. iucr.org The basal plane is formed by two nitrogen atoms from two this compound ligands and two chloride ions, with a fifth chloride ion from an adjacent complex occupying the apical position, leading to the formation of dimers. iucr.org

Table 4: Selected Copper(II) Complexes of this compound

| Complex | Ligand/Ancillary Ligands | Coordination Geometry | Reference |

|---|---|---|---|

| [CuCl₂(C₁₅H₁₂N₂)₂] | This compound, Chloride | Distorted square-pyramidal | iucr.org |

| [CuCl(L')]₂ | 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol (deprotonated) | Square-planar | researchgate.net |

| [Cu(NO₃)(3,5-hdppz)(µ-L1)]₂ | This compound, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, Nitrate | Not specified | researchgate.net |

Vanadium(III) Complexes

Vanadium(III) complexes incorporating ligands derived from this compound have been synthesized, particularly in the context of developing catalysts for ethylene (B1197577) polymerization. mdpi.comresearchgate.netsigmaaldrich.com A notable example is the synthesis of a mononuclear vanadium(III) complex using the tridentate ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. mdpi.comnih.gov This ligand is prepared from 2,6-bis(bromomethyl)pyridine (B1268884) and this compound. mdpi.com The subsequent reaction with VCl₃ yields the complex {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃. mdpi.comresearchgate.net

This vanadium(III) complex was characterized by elemental analysis, ATR-IR spectroscopy, and high-resolution mass spectrometry. mdpi.com The coordination of the tridentate ligand to the vanadium center was confirmed by a shift in the ν(C=N) stretching frequency in the IR spectrum. mdpi.com The synthesis of such complexes allows for the investigation of how the steric and electronic properties of the this compound moieties influence the catalytic activity of the vanadium center. mdpi.com

Table 5: Selected Vanadium(III) Complex of a this compound Derivative

| Complex | Ligand | Characterization Methods | Reference |

|---|---|---|---|

| {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃ | 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine | Elemental analysis, ATR-IR, HR-MS | mdpi.comresearchgate.net |

Lanthanoid Metal Complexes

The direct reaction of lanthanoid metals with this compound at elevated temperatures serves as a viable route to synthesize both homoleptic and heteroleptic lanthanoid(III) pyrazolate complexes. nih.govfishersci.ie These reactions often yield different products depending on the specific lanthanoid metal and the reaction conditions employed. fishersci.ie

Homoleptic complexes, where the pyrazolate anion is the only ligand type bound to the metal center, have been successfully synthesized and structurally characterized. The direct reaction of lanthanoid metals like Lanthanum (La), Neodymium (Nd), Erbium (Er), and Lutetium (Lu) with this compound at approximately 300 °C can produce these compounds. fishersci.ienih.gov

The stoichiometry and structure of these homoleptic complexes show a dependence on the size of the lanthanoid ion. fishersci.ie For larger lanthanoids such as La and Nd, bowed trinuclear complexes with the formula [Ln₃(Ph₂pz)₉] are formed. nih.gov In these structures, the terminal lanthanoid atoms are nine-coordinate, while the central atom is ten-coordinate. nih.gov For smaller lanthanoids like Er and Lu, dimeric complexes with the formula [Ln₂(Ph₂pz)₆] are isolated. nih.govnih.gov These dimeric structures feature eight-coordinate lanthanoid ions with both terminal and bridging pyrazolate ligands. nih.gov

Table 1: Examples of Homoleptic Lanthanoid Complexes of this compound

| Complex Formula | Metal (Ln) | Nuclearity | Metal Coordination Number | Source(s) |

|---|---|---|---|---|

| [Ln₃(Ph₂pz)₉] | La, Nd | Trinuclear | 9 (terminal), 10 (central) | nih.gov |

Heteroleptic complexes of this compound, which contain other ligands in addition to the pyrazolate, are also readily synthesized. A common type are the heteroleptic pyrazolate/pyrazole complexes, [Ln(Ph₂pz)₃(Ph₂pzH)₂], which have been prepared for a range of lanthanoids including La, Nd, Gd, Tb, Er, and Yb. nih.govnih.gov These six complexes are isomorphous and feature an eight-coordinate lanthanoid metal center. nih.govnih.gov The structure consists of three equatorial η²-Ph₂pz groups and two pyrazole ligands coordinated in a transoid η¹ fashion. nih.govnih.gov

Other heteroleptic systems have been generated through methods like the protolysis of in situ generated pseudo-Grignard reagents. rmreagents.com This has yielded monomeric pyrazolato complexes such as [Ln(Ph₂pz)I₂(thf)n] (where n=3 or 4) and [Ln(Ph₂pz)₃(CH₃CN)₃]. rmreagents.com These complexes exhibit seven-, eight-, or nine-coordinate metal centers depending on the specific formulation. rmreagents.com

Table 2: Examples of Heteroleptic Lanthanoid Complexes of this compound

| Complex Formula | Metal (Ln) | Other Ligands | Metal Coordination Number | Source(s) |

|---|---|---|---|---|

| [Ln(Ph₂pz)₃(Ph₂pzH)₂] | La, Nd, Gd, Tb, Er, Yb | Ph₂pzH | 8 | nih.govnih.govnih.gov |

| [Ln(Ph₂pz)I₂(thf)n] | La, Ce, Nd, Er, Lu | I⁻, THF | 7 or 8 | rmreagents.com |

Structural Diversity of Metal Complexes

Complexes of this compound exhibit significant structural diversity, forming not only the lanthanoid structures mentioned above but also a variety of complexes with other metals, adopting different nuclearities and geometries.

The ability of the 3,5-diphenylpyrazolate ligand to act as both a terminal and a bridging ligand contributes to the formation of both monomeric and multinuclear complexes.

Monomeric Structures : Mononuclear complexes are common, particularly in heteroleptic systems where ancillary ligands can satisfy the metal's coordination sphere. Examples include the heteroleptic lanthanoid complexes [Ln(Ph₂pz)₃(Ph₂pzH)₂] and the series of [Ln(Ph₂pz)I₂(thf)n] complexes. nih.govrmreagents.com With other metals, monomeric species such as [PdCl₂(L)₂] and [ZnCl₂(L)] (where L is a 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol ligand) have been reported. nih.gov

Dimeric Structures : Dimeric complexes are frequently formed, often with the pyrazolate ligands bridging two metal centers. Notable examples include the homoleptic lanthanoid complexes [Ln₂(Ph₂pz)₆] (for Ln = Er, Lu). nih.gov Dimeric structures have also been characterized for other metals, including copper in [CuCl(L′)]₂, aluminum in [AlMe₂(μ-Ph₂pz)]₂, and indium in [(C₆H₅)₂In(μ-Ph₂pz)]₂. nih.govthermofisher.comfishersci.be

The coordination geometry of this compound complexes is heavily influenced by the electronic preferences of the central metal ion.

Square Planar Geometry : This geometry is characteristic of d⁸ metal ions like Palladium(II). Several Pd(II) complexes incorporating ligands derived from this compound have been shown to adopt a square planar arrangement. nih.govnih.gov For instance, complexes with the general formula [PdCl₂(L)₂] and cis-[MCl₂(NN′)] (M=Pd) exhibit this geometry. nih.govnih.gov Binuclear Platinum(II) complexes with bridging this compound ligands also feature square planar configurations around the metal centers. uni.lu

Tetrahedral Geometry : Tetrahedral coordination is observed in complexes with metals such as Zinc(II). The complex [ZnCl₂(L)] (where L is 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol) provides a clear example of a tetrahedral geometry. nih.gov Additionally, the copper(II) complex [Cu(Ph₂pzH)₂Br₂] has been described as having a geometry that is intermediate between tetrahedral and square planar.

Isomerization Studies in Metal Complexes (e.g., cis-trans Isomerization)

The potential for geometric isomerism exists in certain complexes of this compound, particularly square planar complexes. The cis-trans isomerization of [Pd(dpea)₂]²⁺, where dpea is the N-alkylamino-3,5-diphenylpyrazole ligand 1-[2-(ethylamino)ethyl]-3,5-diphenylpyrazole, has been investigated in acetonitrile (B52724) solution using Nuclear Magnetic Resonance (NMR) spectroscopy at various temperatures. nih.govnih.gov These experimental studies confirmed that while the cis isomer can be isolated in the solid state, the trans isomer is the more thermodynamically stable form in solution. nih.gov Theoretical calculations on the [Pd(dpea)₂]²⁺ cation support the experimental finding that the trans isomer is the most stable. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular properties of 3,5-diphenylpyrazole and its derivatives. These calculations offer a deep understanding of the molecule's geometry, electronic landscape, and reactivity.

DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been employed to determine the optimized geometry of this compound. dntb.gov.uamedicalresearchjournal.orgekb.eg In its ground state, the molecule features a planar pyrazole (B372694) core with the two phenyl rings twisted out of the plane of the pyrazole ring to varying degrees. researchgate.net This torsion is a key structural feature influencing its electronic properties and crystal packing. researchgate.net

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals important aspects of the molecule's reactivity. The HOMO is typically localized on the pyrazole ring and the phenyl groups, indicating these are the primary sites for electron donation. ekb.eg Conversely, the LUMO is also distributed across the pyrazole and phenyl rings, representing the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. ekb.egpcbiochemres.com DFT calculations have shown that substituents on the phenyl rings can significantly alter the HOMO-LUMO gap, thereby fine-tuning the electronic and photophysical properties of the molecule. rsc.orgrsc.org For instance, studies on related pyrazolyl quinolinone derivatives indicate that introducing push-pull substituents can modulate these frontier orbitals and enhance nonlinear optical properties. ekb.eg

In a study of a peroxomanganese(III) complex supported by a scorpionate ligand derived from this compound, DFT was used to optimize the geometry and analyze the electronic structure, providing insights into the metal-ligand bonding. nih.gov

Proton transfer is a fundamental process in the chemistry of N-unsubstituted pyrazoles, including this compound. These molecules can form hydrogen-bonded assemblies, such as dimers and tetramers, which facilitate intermolecular proton exchange. fu-berlin.deacs.org DFT studies have been instrumental in mapping the potential energy surfaces and calculating the activation barriers for these reactions.

For pyrazole derivatives, the single intramolecular proton transfer has a high activation energy. ias.ac.inresearchgate.net However, the barrier is significantly lowered in the presence of hydrogen-bonded partners (dimers, trimers, tetramers) or solvent molecules like water, which act as catalysts. ias.ac.inresearchgate.net Studies on substituted pyrazoles have shown that the activation energies for double proton transfer in dimers are substantially lower than for single proton transfer in monomers. ias.ac.inresearchgate.net For example, DFT calculations on pyrazole derivatives have found activation energies for double proton transfer to be in the range of 17.51–19.36 kcal/mol. ias.ac.inresearchgate.net Dynamic solid-state 15N CPMAS NMR spectroscopy studies on polycrystalline this compound, which forms cyclic tetramers, have investigated the kinetics of quadruple proton and deuteron (B1233211) transfers. acs.org The results were explained by a two-step mechanism where each step involves the concerted transfer of two protons through a zwitterionic intermediate. acs.org

The table below summarizes data from a theoretical study on hydrogen-bond interaction energies in assemblies of H3BTC with various pyrazoles.

| Pyrazole Derivative | Synthon | Interaction Energy (kcal/mol) |

| 3,5-dimethylpyrazole | Carboxylate-Pyrazolium | -19.2 |

| 3,5-diisopropylpyrazole | Carboxylate-Pyrazolium | -18.4 |

| This compound | Carboxylate-Pyrazolium | -16.9 |

| 3,5-dimethylpyrazole | Carboxylic acid-Pyrazole | -13.6 |

| 3,5-diisopropylpyrazole | Carboxylic acid-Pyrazole | -13.0 |

| This compound | Carboxylic acid-Pyrazole | -11.8 |

This table is generated based on findings reported for supramolecular assemblies of substituted pyrazoles and provides a comparative view. rsc.org

Molecular Docking Studies in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry. Molecular docking simulations are widely used to predict the binding orientation and affinity of this compound derivatives within the active sites of various biological targets.

These in silico studies are crucial in the rational design of new therapeutic agents. For example, docking studies have been conducted on this compound derivatives designed as selective estrogen receptor modulators (SERMs) to understand their interactions with estrogen receptor-α (ER-α) and predict their subtype selectivity. ijrps.com Other research has employed molecular docking to investigate novel 1,3-diphenyl pyrazole-thiosemicarbazones as tyrosinase inhibitors, helping to elucidate their binding mode and rationalize their potent inhibitory activity. nih.gov Similarly, new nicotinic acid-based 3,5-diphenylpyrazoles were docked into the active site of the Niemann-Pick C1-Like 1 (NPC1L1) protein to support their potential as antihyperlipidemic agents. researchgate.net These computational predictions help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity and guide further synthetic modifications to improve potency and selectivity. ijrps.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of this compound and its derivatives over time, particularly their interactions with biological macromolecules or surfaces. While DFT provides static information about electronic structure and energy, MD simulations offer insights into conformational changes, binding stability, and the influence of the surrounding environment.

In the field of drug discovery, MD simulations can be used to refine the poses obtained from molecular docking and to calculate binding free energies, offering a more accurate prediction of ligand affinity. dntb.gov.ua For instance, a study on a novel pyrazole derivative as a potential COVID-19 main protease inhibitor utilized MD simulations to assess the stability of the ligand-protein complex. dntb.gov.ua In materials science, MD simulations have been used to study the adsorption of pyrazole derivatives on metal surfaces to understand their mechanism as corrosion inhibitors. pcbiochemres.comresearchgate.net These simulations can model the inhibitor's orientation and interaction energy on the surface, confirming strong and stable binding. pcbiochemres.com

Correlation between Theoretical Predictions and Experimental Observations

A key strength of computational chemistry lies in its ability to predict and explain experimental results. For this compound and its analogues, a strong correlation is often found between theoretical predictions and experimental data.

DFT-calculated geometric parameters, such as bond lengths and angles, for this compound and its metal complexes often show good agreement with data obtained from single-crystal X-ray diffraction. rsc.orgresearchgate.netpublish.csiro.au Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of spectral bands. dntb.gov.uafu-berlin.de For example, studies on the IR spectra of this compound in both the gas phase (monomers) and solid state (tetramers) have been successfully analyzed with the support of DFT calculations. fu-berlin.de Furthermore, time-dependent DFT (TD-DFT) calculations can predict electronic absorption and emission spectra, which correlate well with experimental UV-Vis and fluorescence data, helping to rationalize the photophysical properties of these compounds. rsc.org In electrochemistry, theoretical parameters derived from DFT, such as HOMO and LUMO energies, have been linked to the corrosion inhibition efficiency measured by electrochemical techniques. researchgate.neticrc.ac.ir

The table below shows a comparison of selected computed and experimental data for pyrazole derivatives.

| Property | Theoretical Method | Calculated Value | Experimental Value | Reference |

| N-N bond length (Å) in a pyrazole derivative | DFT/B3LYP/6-311G(d,p) | 1.362 | 1.355 (X-ray) | rsc.org |

| C-N bond length (Å) in a pyrazole derivative | DFT/B3LYP/6-311G(d,p) | 1.339 | 1.332 (X-ray) | rsc.org |

| Emission Wavelength (nm) of a pyrazole dye | TD-DFT | 374 | 385 | rsc.org |

| Proton Transfer Activation Energy (kcal/mol) | MP2/6-311++G(d,p) | 17.02 - 17.80 | - | ias.ac.in |

This synergy between theory and experiment is crucial for advancing the understanding and application of this compound in various scientific fields.

Advanced Applications and Research Frontiers

Optoelectronic and Photonic Devices

Photophysical Properties and Vapochromic Responses

The photophysical behavior of 3,5-diphenylpyrazole and its derivatives is a burgeoning area of research, with implications for sensing and smart materials. While the parent compound exhibits inherent fluorescence, recent studies have focused on modifying its structure to enhance and control these properties.

Derivatives such as arylazo-3,5-diphenylpyrazoles have been shown to be promising molecular probes. These compounds can undergo reversible light-induced phase transitions, a property that is valuable for energy storage applications. The introduction of different substituents allows for the fine-tuning of their absorption and emission spectra.

Vapochromic responses, where a material changes color upon exposure to vapor, have been observed in metal complexes incorporating pyrazole (B372694) ligands. For instance, trinuclear copper(I) pyrazolate complexes have demonstrated phosphorescent vapochromism, enabling the detection of volatile organic compounds like alcohol derivatives. chemimpex.com These complexes exhibit emission bands in the range of 553-644 nm. chemimpex.com The interaction between the vapor molecules and the metal-metal bonds within the complex disrupts the electronic structure, leading to a detectable shift in the emission wavelength. chemimpex.com While research has primarily focused on metal-organic frameworks, the inherent properties of the pyrazole ring are crucial for this sensing capability.

Table 1: Vapochromic Response of a Trinuclear Copper(I) Pyrazolate Complex to Ethanol (B145695)

| Parameter | Value |

| Initial Emission Band | 604 nm |

| Emission Band after Ethanol Exposure | 554 nm |

| Recovery | Autonomous at room temperature |

Photoswitching and Photochromic Materials

The ability of certain molecules to reversibly switch between two isomers with distinct absorption spectra upon light irradiation forms the basis of photoswitching and photochromic materials. Arylazo-3,5-diphenylpyrazole derivatives have emerged as a significant class of photochromic compounds. researchgate.net

Recent research has reported on arylazo-N-phenyl-3,5-diphenyl pyrazole (AAP1), which demonstrates fast and near-quantitative two-way photoswitching. researchgate.net This molecule can be switched with red light and exhibits a high thermal half-life for its cis-isomer, making it stable. researchgate.net This photoswitching behavior is observed not only in solution but also in thin films, opening up possibilities for solid-state applications. researchgate.net The design of these molecules allows for quantitative reversal from the cis to the trans isomer under red light. researchgate.net This capability has been utilized to create photo patterns on paper using AAP1 as a photochromic ink. researchgate.net

Table 2: Photoswitching Characteristics of Arylazo-N-phenyl-3,5-diphenyl pyrazole (AAP1)

| Property | Observation |

| Switching Stimulus | Red light |

| Isomerization | Fast, near-quantitative two-way photoswitching |

| Cis-isomer Stability | High thermal half-life |

| Solid-State Switching | Demonstrated in pristine thin films |

| Application | Photochromic ink for generating photo patterns |

Materials Science Applications

The unique chemical structure of this compound makes it a valuable component in the formulation of various advanced materials. chemimpex.com

The electronic properties of this compound make it a suitable candidate for use in organic electronic devices. chemimpex.com Its stable aromatic structure and the ability to be chemically modified allow for the tuning of its electronic and photophysical properties. chemimpex.com Pyrazole derivatives, in general, have been investigated for their potential in organic light-emitting diodes (OLEDs) and other electronic applications. The core structure can be functionalized to enhance charge transport and luminescent properties, which are critical for the performance of these devices.

In the field of advanced materials, this compound is utilized to enhance the properties of polymers and other materials. chemimpex.com For instance, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength. chemimpex.com A study on a new blend polymer consisting of poly(methyl methacrylate) and poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) demonstrated the potential of pyrazole-derived polymers. dergipark.org.tr The resulting blend polymer was found to be stable up to 275.4 °C. dergipark.org.tr Such materials have potential applications in industries like automotive and aerospace where high-performance materials are required. chemimpex.com

The light-induced phase transitions observed in arylazo-3,5-diphenylpyrazole derivatives have implications for the development of photo-actuating materials. researchgate.net Actuation, or the conversion of light energy into mechanical work, can be achieved in thin films of these materials. The reversible isomerization between the trans and cis forms of the azo group leads to a change in molecular geometry, which can translate into macroscopic motion in a polymer film. This solid-state photoswitching capability in thin films is a crucial step towards creating light-driven mechanical devices. researchgate.net

Medicinal Chemistry and Biological Activity

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and this compound and its derivatives have been explored for a range of biological activities. chemimpex.commdpi.com The presence of the two phenyl groups offers a template for further functionalization to modulate potency and selectivity. chemimpex.com

Research has indicated that derivatives of 3,5-diaryl-4,5-dihydropyrazole exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antidepressant, and antitumor effects. orientjchem.org

A series of novel 1,5-diphenylpyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov One such compound, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole, showed significant oral efficacy in rat models of adjuvant-induced arthritis and carrageenin-induced foot edema. nih.gov

Furthermore, aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated potent antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values in the range of 1–8 μg/ml. nih.gov These compounds were found to be as effective as the approved drugs moxifloxacin (B1663623) and gatifloxacin (B573) against certain strains of S. aureus and even more potent than moxifloxacin against an Escherichia coli strain. nih.gov

In the realm of anticancer research, new pyrazole derivatives are continuously being synthesized and evaluated. For instance, a novel pyrazole compound, PTA-1, has shown potent anticancer cytotoxicity in triple-negative breast cancer cells by inducing apoptosis, arresting the cell cycle, and inhibiting tubulin polymerization. mdpi.com The rapidly growing interest in 3,5-disubstituted pyrazolines as promising anticancer agents is supported by the number of derivatives currently in clinical use or undergoing clinical trials. nih.gov

Table 3: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Key Findings |

| Anti-inflammatory | Derivatives have shown significant activity in animal models, comparable to standard drugs. nih.gov |

| Anticancer | Certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including triple-negative breast cancer. mdpi.comnih.gov |

| Antimicrobial | Aminoguanidine-derived pyrazoles show strong activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. nih.gov |

Antitumor/Anticancer Properties and Mechanisms

Derivatives of this compound have been identified as a promising class of compounds for the development of anticancer agents. nih.gov Research has shown that these compounds can induce cell death in cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular components like tubulin. mdpi.com For instance, certain 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles have demonstrated the ability to lower intracellular reactive oxygen species and trigger mitochondria-dependent cell death in MCF-7 breast cancer cells. merckmillipore.com Other studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have revealed their potential to inhibit Bcl-2, a key regulator of apoptosis, and to induce DNA damage, suggesting a multi-faceted approach to their anticancer activity. nih.gov

Certain pyrazole derivatives function as Selective Estrogen Receptor Modulators (SERMs), which can act as either estrogen receptor (ER) agonists or antagonists depending on the target tissue. nih.govdrugbank.com This tissue-selective activity is crucial for applications in hormone-dependent cancers like breast cancer. A notable example is methyl-piperidino-pyrazole (B8055926) (MPP), a highly selective antagonist for estrogen receptor alpha (ERα). researchgate.netepa.gov MPP is a triarylpyrazole that demonstrates a significantly higher selectivity for ERα compared to non-selective SERMs like tamoxifen. researchgate.net This selectivity allows for the targeted modulation of ERα pathways, which is a key area of research in developing treatments for estrogen-sensitive tumors.

Meprins are metalloproteinases that have recently emerged as potential drug targets in various diseases, including cancer and fibrosis. nih.gov The this compound scaffold has proven to be a potent inhibitor of both meprin α and meprin β. nih.govnih.gov The unsubstituted this compound (referred to as 7a in some studies) exhibits high inhibitory activity against meprin α, with potency in the low nanomolar range. nih.govscispace.comresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize this scaffold. Modifications at the N-position and on the phenyl rings can modulate the inhibitory activity and selectivity between the two meprin isoforms. nih.govscispace.com For example, the introduction of a methyl or phenyl group at the N-position of this compound resulted in a 4- to 6-fold decrease in activity against both meprin α and β. scispace.com Conversely, other substitutions have led to highly potent pan-meprin inhibitors. semanticscholar.org

| Compound | Modification | Ki (app) Meprin α (nM) | Ki (app) Meprin β (nM) | Selectivity Factor (β/α) |

|---|---|---|---|---|

| 7a | Unsubstituted this compound | 3.4 | 111.4 | 33 |

| 21a | N-methyl substitution | 21.8 | 416.7 | 19 |

| 21b | N-phenyl substitution | 13.6 | 679.5 | 50 |

| 21e | N-benzyl substitution | 4.4 | 204.6 | 47 |

Data sourced from a 2023 study on pyrazole-based meprin inhibitors. nih.govscispace.com

Antimicrobial Activity (Antibacterial, Antifungal)

The pyrazole nucleus is a core component in many compounds exhibiting a wide spectrum of antimicrobial activities. jocpr.com Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi. ijritcc.orgchemimpex.com Studies have demonstrated that these compounds can show moderate to significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). jocpr.comejmse.ro For instance, some 3,5-diaryl-4,5-dihydropyrazole derivatives have shown notable antibacterial and antifungal properties. orientjchem.org The introduction of different substituents onto the pyrazole ring system allows for the fine-tuning of antimicrobial potency, with some bromo-substituted pyrazoles showing enhanced efficiency against certain microorganisms. ijritcc.org

Anti-inflammatory Properties

Pyrazole derivatives are well-documented for their anti-inflammatory effects. jocpr.comijritcc.org The this compound structure serves as a foundation for developing novel anti-inflammatory agents. chemimpex.com A series of 1,5-diphenylpyrazole derivatives bearing hydrophilic substituents were synthesized and evaluated for their anti-inflammatory activity using models such as adjuvant-induced arthritis in rats. nih.gov The mechanisms behind these properties often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). For example, a series of pyrazolyl thiazolones were found to possess COX-2 inhibitory activities comparable to the drug celecoxib. nih.gov These compounds were also shown to suppress the production of inflammatory cytokines and induce apoptosis in macrophages, suggesting multiple pathways for their anti-inflammatory action. nih.gov

Antiviral Applications

The antiviral potential of pyrazole derivatives, including those based on the this compound scaffold, is an active area of research. jocpr.comijritcc.org These compounds have been tested against a range of DNA and RNA viruses. nih.gov For example, new series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives were evaluated for their in-vitro activity against herpes simplex virus type-1, with some compounds showing strong antiviral effects. researchgate.net In other research, 1,3,5-triphenyl-4,5-dihydropyrazole derivatives were identified as specific and potent inhibitors of the Yellow Fever Virus (YFV), with activity in the low micromolar range. nih.gov More recently, hydroxyquinoline-pyrazole candidates have been investigated as potential antiviral agents against several coronaviruses, including SARS-CoV-2 and MERS-CoV, showing promising inhibitory effects in plaque reduction assays. rsc.org

| Compound Class | Target Virus | Key Finding |

|---|---|---|

| 1,3,5-Triphenyl-4,5-dihydropyrazoles | Yellow Fever Virus (YFV) | Exhibited specific activity with EC50 values in the low micromolar range. nih.gov |

| 4-Substituted 3-methyl-1,5-diphenyl-1H-pyrazoles | Herpes Simplex Virus Type-1 (HSV-1) | One derivative showed strong antiviral activity with an IC50 value of 0.02. researchgate.net |

| Hydroxyquinoline-Pyrazole Hybrids | SARS-CoV-2, MERS-CoV, HCoV-229E | Demonstrated promising antiviral activity in plaque reduction assays. rsc.org |

| Various Pyrazole-based Heterocycles | Avian Influenza Virus (AIV) | Several compounds showed marked activity by inhibiting hemagglutination. nih.gov |

Neurodegenerative Disease Research (e.g., α-synuclein aggregation)

Derivatives of this compound have emerged as significant candidates in the search for treatments for fatal neurodegenerative disorders. nih.govasm.org One such compound, anle138b, has been shown to block the activity of conducting amyloid-beta (Aβ) pores and rescue disease phenotypes in a mouse model of Alzheimer's disease. nih.govdrugbank.com

A primary focus of research has been on the inhibition of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies. stressmarq.com Pyrazolamide derivatives have been designed that not only inhibit the formation of α-synuclein fibrils but can also disaggregate preformed fibers. nih.gov Mechanistic studies suggest these compounds bind to aggregation-prone domains of α-synuclein, which hinders the conformational change to β-sheet structures and impedes the formation of toxic fibrils. nih.gov Furthermore, these compounds have shown the ability to reduce the formation of α-synuclein inclusions within nerve cells, highlighting their therapeutic potential. nih.gov In addition to targeting α-synuclein, this compound derivatives have also shown high in-vitro and in-vivo efficiency against prion infections, significantly delaying the onset of prion disease in animal models. nih.govasm.org

Other Pharmacological Activities (e.g., Analgesic, Antidiabetic, Antileishmanial)

The versatile scaffold of this compound has served as a foundation for the development of various derivatives exhibiting a range of pharmacological activities beyond the primary areas of investigation. Research has extended into its potential as an analgesic, antidiabetic, and antileishmanial agent, primarily through the synthesis and evaluation of modified structures.

Analgesic Activity: Derivatives of 3,5-diphenyl-1H-pyrazole have demonstrated notable analgesic properties. Studies on N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles revealed significant analgesic effects in animal models. chemimpex.com Similarly, certain 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines have been reported to exhibit moderate analgesic activities in rats and mice. nih.gov The research into pyrazole derivatives as a class of compounds has consistently highlighted their potential for pain management. jocpr.com

Antidiabetic Activity: The investigation into the antidiabetic potential of pyrazole compounds has primarily focused on derivatives rather than the parent this compound molecule. For instance, a series of 1-substituted 3,5-dimethylpyrazoles, containing para-substituted 1-carbonylphenylurea and 1-carbamoylbenzenesulfonylurea moieties, were found to possess potent hypoglycemic activity. nih.gov Other research has explored compounds like 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides and 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives, which have shown promise in antioxidant and antidiabetic screening models. researchgate.netresearchgate.net These studies suggest that while the pyrazole nucleus is a viable starting point, specific functionalization is crucial for achieving significant antidiabetic effects.

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Research has shown that pyrazole-based compounds are a promising avenue for the development of novel antileishmanial drugs. A study on pyrazole and pyrano[2,3-c]pyrazole derivatives identified several compounds with significant activity against Leishmania major promastigotes. nih.gov One of the tested pyrazole derivatives, bearing an unsubstituted phenyl ring, demonstrated an IC₅₀ value of 35.53 μg/mL. nih.gov Another study reported on a different pyrazole derivative that inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. researchgate.net These findings underscore the potential of the pyrazole scaffold in the design of new treatments for leishmaniasis. nih.govresearchgate.net

Table 1: Investigated Pharmacological Activities of this compound Derivatives

| Pharmacological Activity | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Analgesic | N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles | Showed remarkable analgesic activities in rats and mice. | chemimpex.com |

| 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines | Exhibited moderate analgesic activities. | nih.gov | |

| Antidiabetic | 1-substituted 3,5-dimethylpyrazoles | Derivatives found to possess potent hypoglycemic activity. | nih.gov |

| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | Certain derivatives exhibited prominent antidiabetic activity. | researchgate.net | |

| Antileishmanial | Substituted Pyrazole Derivatives | Showed promising activity with IC₅₀ values in the range of 34.79–43.55 μg/mL against L. major. | nih.gov |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole | Inhibited in vitro multiplication of three Leishmania species. | researchgate.net |

Analytical Chemistry Applications

The structural features of this compound and its derivatives have made them valuable tools in the field of analytical chemistry. Their ability to act as ligands and their responsive photophysical properties upon interaction with analytes have led to their use as analytical reagents and in the development of chemosensors. chemimpex.com

This compound is recognized for its utility as a reagent in various analytical methods. chemimpex.com Its capacity to form stable complexes with metal ions through its nitrogen atoms makes it a candidate for applications in gravimetric analysis, solvent extraction, and as a component in ion-selective electrodes. The pyrazole core's ability to coordinate with metals is a fundamental aspect of its function in these analytical contexts. chemimpex.comresearchgate.net

The development of chemosensors for the selective and sensitive detection of metal ions is a significant area of research in analytical and environmental chemistry. While this compound itself is a foundational structure, its derivatives have been extensively functionalized to create highly specific chemosensors. These sensors often operate on principles of colorimetry or fluorometry, where the binding of a target metal ion induces a measurable change in the sensor's absorption or emission spectrum. nih.govmdpi.com

For example, a pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, was synthesized and successfully applied as a fluorescent chemosensor for the selective detection of Cadmium (Cd²⁺) ions. nih.gov This sensor exhibited strong fluorescence quenching upon binding with Cd²⁺, achieving a low detection limit of 0.09 μM. nih.gov In another study, a new imine-based ligand derived from 3-amino-1H-pyrazol-5-ol was developed as a colorimetric sensor for Copper (Cu²⁺) ions. nih.govsemanticscholar.org The complexation of Cu²⁺ with the ligand resulted in an immediate color change, allowing for naked-eye detection with a sensitivity of 1.6 μM, which is well below the World Health Organization's recommended limit for drinking water. nih.govsemanticscholar.org

These examples highlight the modularity of the pyrazole framework, which allows for the rational design of chemosensors for a variety of metal ions by incorporating specific binding sites and signaling units.

Table 2: Examples of Pyrazole Derivative-Based Chemosensors for Metal Ion Detection

| Sensor Derivative | Target Ion | Detection Method | Limit of Detection (LOD) | Reference(s) |

|---|---|---|---|---|

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Cd²⁺ | Fluorescent Quenching | 0.09 μM | nih.gov |

| (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric | 1.6 μM | nih.govsemanticscholar.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-Diphenyl-1H-pyrazole |

| N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles |

| 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines |

| 1-substituted 3,5-dimethylpyrazoles |

| 1-carbonylphenylurea |

| 1-carbamoylbenzenesulfonylurea |

| 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides |

| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole |

| pyrano[2,3-c]pyrazole |

| 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole |

| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| 3-amino-1H-pyrazol-5-ol |

| (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol |

| Cadmium (Cd²⁺) |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

While established methods for synthesizing 3,5-diphenylpyrazole exist, often involving the cyclocondensation of 1,3-dicarbonyl compounds like dibenzoylmethane (B1670423) with hydrazine (B178648) hydrate (B1144303), the quest for more efficient, environmentally friendly, and versatile synthetic routes is a significant area of future research. mdpi.commdpi.com Innovations in this field aim to improve yields, reduce reaction times, and expand the scope of accessible derivatives.

Recent advancements have explored one-pot syntheses and the use of catalysts to streamline the production of 3,5-diarylpyrazoles. acs.org For instance, a method involving the reaction of β-arylchalcones with hydrogen peroxide to form epoxides, followed by treatment with hydrazine hydrate, has been described. mdpi.com Another approach utilizes a copper-catalyzed coupling between an alkyne and an oxime, followed by reaction with hydrazine. mdpi.com Researchers are also investigating microwave-assisted synthesis and the use of eco-friendly catalysts like nano-ZnO and baker's yeast to create more sustainable synthetic protocols. mdpi.comresearchgate.net The development of methods that allow for the sequential synthesis of 3,5-disubstituted-1H-pyrazoles without the need for copper or palladium catalysts is also a promising direction. researchgate.net

Future work will likely focus on:

Green Chemistry Approaches: Utilizing safer solvents, reducing energy consumption, and employing reusable catalysts.

Flow Chemistry: Developing continuous-flow processes for safer and more scalable synthesis.

Combinatorial Synthesis: Creating libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. eurekaselect.com

Exploration of New Coordination Modes and Metal Complexes

The pyrazole (B372694) moiety is an excellent ligand for coordinating with metal ions, and this compound is no exception. chemimpex.comresearchgate.net The nitrogen atoms of the pyrazole ring can act as donors, forming stable complexes with a variety of transition metals. mdpi.com The resulting metallo-organic frameworks and coordination complexes have potential applications in catalysis, sensing, and materials science. chemimpex.com

The coordination behavior of pyrazolate ligands can be diverse, acting as monodentate, exo-bidentate, or endo-bidentate ligands, allowing for the construction of singly, doubly, or even triply bridged polynuclear metal complexes. uninsubria.it Research has demonstrated the synthesis of complexes with metals such as palladium(II), zinc(II), and copper(II), resulting in various geometries including square planar and tetrahedral. researchgate.net The introduction of different functional groups onto the phenyl rings or the pyrazole nitrogen can tune the electronic and steric properties of the ligand, thereby influencing the catalytic activity and properties of the resulting metal complex. mdpi.com

Future research in this area will likely involve: